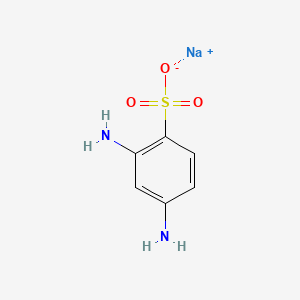

Sodium 2,4-diaminobenzenesulfonate

Descripción general

Descripción

Sodium 2,4-diaminobenzenesulfonate: is an organic compound with the molecular formula C6H7N2NaO3S. It is a sodium salt derivative of 2,4-diaminobenzenesulfonic acid. This compound is known for its applications in various fields, including the synthesis of waterborne polyurethanes and other industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 2,4-diaminobenzenesulfonate can be synthesized through the sulfonation of 2,4-diaminobenzene. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The process can be summarized as follows:

-

Sulfonation Reaction:

Reactants: 2,4-diaminobenzene and sulfuric acid.

Conditions: The reaction is carried out at elevated temperatures to facilitate the sulfonation process.

Product: 2,4-diaminobenzenesulfonic acid.

-

Neutralization Reaction:

Reactants: 2,4-diaminobenzenesulfonic acid and sodium hydroxide.

Conditions: The reaction is performed at room temperature.

Product: this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2,4-diaminobenzenesulfonate undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: The reaction is typically carried out in an aqueous medium at controlled temperatures.

Products: Oxidized derivatives of the original compound.

-

Reduction:

Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Conditions: The reaction is performed under an inert atmosphere to prevent unwanted side reactions.

Products: Reduced forms of the compound, potentially leading to the formation of amines.

-

Substitution:

Reagents: Various nucleophiles such as halides or alkoxides.

Conditions: The reaction is conducted in an appropriate solvent, often under reflux conditions.

Products: Substituted derivatives of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

Solvents: Water, ethanol, or other polar solvents.

Temperature: Reactions are typically carried out at room temperature or under reflux conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Sodium 2,4-diaminobenzenesulfonate serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of azo dyes and other sulfonated compounds due to its amino and sulfonate functional groups.

Azo Dyes Production

Azo dyes are widely used in textiles and other industries. This compound can be diazotized and subsequently coupled with various phenolic compounds to produce vibrant azo dyes. The reaction mechanism typically involves:

- Diazotization : Sodium nitrite is used to convert the amine group into a diazonium salt.

- Coupling Reaction : The diazonium salt reacts with phenolic compounds to form azo dyes.

Table 1: Azo Dyes Derived from this compound

| Dye Name | Application Area | Color |

|---|---|---|

| Acid Orange 7 | Textile dyeing | Orange |

| Direct Red 28 | Paper and leather | Red |

| Reactive Blue 19 | Cotton dyeing | Blue |

Pharmaceutical Applications

This compound has shown potential in medicinal chemistry as a building block for various pharmaceutical agents.

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this salt have been tested against bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Activity

A study demonstrated that a derivative of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antibiotic precursor .

Environmental Applications

Due to its sulfonate group, this compound has applications in environmental science, particularly in wastewater treatment processes.

Removal of Heavy Metals

Studies have shown that this compound can chelate heavy metals such as lead and cadmium from contaminated water sources. The chelation process enhances the solubility of these metals, facilitating their removal through precipitation or adsorption techniques.

Table 2: Heavy Metal Removal Efficiency Using this compound

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead (Pb²⁺) | 100 | 10 | 90 |

| Cadmium (Cd²⁺) | 50 | 5 | 90 |

Research and Development

Ongoing research focuses on optimizing the synthesis methods for this compound to enhance yield and purity. Recent advancements include:

- Microwave-Assisted Synthesis : This method significantly reduces reaction times while improving product yields.

- Green Chemistry Approaches : Utilizing environmentally friendly solvents and catalysts in the synthesis process to minimize ecological impact.

Case Study: Microwave-Assisted Synthesis

A study reported a yield increase of up to 95% when employing microwave-assisted techniques compared to traditional heating methods .

Mecanismo De Acción

The mechanism of action of sodium 2,4-diaminobenzenesulfonate involves its interaction with various molecular targets and pathways. As a chain extender in polyurethane synthesis, it reacts with isocyanate groups to form urethane linkages, enhancing the polymer’s properties. The sulfonate group imparts hydrophilicity, improving the dispersion of the polymer in aqueous systems .

Comparación Con Compuestos Similares

- Sodium 2-aminobenzenesulfonate

- Sodium 4-aminobenzenesulfonate

- Sodium 2,5-diaminobenzenesulfonate

Comparison: Sodium 2,4-diaminobenzenesulfonate is unique due to the presence of two amino groups at the 2 and 4 positions on the benzene ring, which provides distinct reactivity and properties compared to its analogs. For instance, sodium 2-aminobenzenesulfonate has only one amino group, resulting in different chemical behavior and applications.

Propiedades

Número CAS |

3177-22-8 |

|---|---|

Fórmula molecular |

C6H8N2NaO3S |

Peso molecular |

211.20 g/mol |

Nombre IUPAC |

sodium;2,4-diaminobenzenesulfonate |

InChI |

InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11); |

Clave InChI |

ZSBCZEFDYNLRQQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C1=CC(=C(C=C1N)N)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

3177-22-8 |

Números CAS relacionados |

88-63-1 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of sodium 2,4-diaminobenzenesulfonate in dye synthesis?

A1: this compound serves as a crucial coupling component in synthesizing various dyes. For instance, it reacts with diazotized 2-amino-4-nitrophenol to yield Leather Brown RHM (C.I. Mordant brown 33) []. Additionally, it plays a vital role in the multi-step synthesis of Reactive Scarlet 3G, where it undergoes acylation, diazotization, and coupling reactions [].

Q2: How does this compound contribute to the development of environmentally friendly polyurethane production?

A2: this compound is a key component in a green synthesis method for waterborne polyurethane (WPU) []. By acting as a chain extender, it enables an organic solvent-free process. This eliminates the need for harmful solvents and reduces the environmental impact of WPU production.

Q3: Can waste materials from other chemical processes be utilized to synthesize this compound?

A3: Yes, research indicates that this compound can be synthesized from the tarry residue generated during chloronitrobenzene production []. This approach highlights the potential for resource recovery and waste minimization within the chemical industry.

Q4: Are there any studies on the solubility of this compound?

A4: While the provided abstracts don't delve into the specifics of this compound's solubility, one study investigates the solubility of a related compound, sodium 3-nitrobenzenesulfonate, in various solvent mixtures at different temperatures []. This research emphasizes the importance of understanding solubility for optimizing reaction conditions and industrial processes.

Q5: What analytical techniques are employed to ensure the quality of synthesized dyes like Reactive Scarlet 3G?

A5: Although not explicitly stated in the abstract, the synthesis of Reactive Scarlet 3G likely involves techniques like High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and determine product purity []. Such analytical methods are crucial for quality control in dye manufacturing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.